(R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride
CAS No.: 163513-22-2
Cat. No.: VC0063110
Molecular Formula: C9H14Cl2N2O2
Molecular Weight: 253.123
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163513-22-2 |
|---|---|
| Molecular Formula | C9H14Cl2N2O2 |
| Molecular Weight | 253.123 |
| IUPAC Name | methyl (2R)-2-amino-3-pyridin-2-ylpropanoate;dihydrochloride |
| Standard InChI | InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)6-7-4-2-3-5-11-7;;/h2-5,8H,6,10H2,1H3;2*1H/t8-;;/m1../s1 |
| Standard InChI Key | ZGKDXWUPOLOWRS-YCBDHFTFSA-N |
| SMILES | COC(=O)C(CC1=CC=CC=N1)N.Cl.Cl |
Introduction
Structural Characteristics and Chemical Properties
(R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride belongs to the family of amino acid derivatives containing a pyridine moiety. The compound features a methyl ester group, an amino group at the 2-position, and a pyridin-2-yl substituent at the 3-position of the propanoate backbone. The (R) designation indicates specific stereochemistry at the alpha-carbon, which is critical for its biological activity.
The structural features of this compound can be systematically examined by comparing it with related compounds found in research databases. The presence of the pyridine ring contributes to its unique electronic properties and reactivity, enhancing its utility in medicinal chemistry applications.
Physical and Chemical Data
Based on analysis of related compounds, the following properties can be established:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C9H14Cl2N2O2 | Includes dihydrochloride salt |
| Molecular Weight | 253.13 g/mol | Calculated from atomic weights |
| Physical State | Crystalline solid | Typical for amino acid derivatives |
| Solubility | Highly soluble in water | Enhanced by dihydrochloride form |
| Melting Point | 185-190°C (estimated) | Based on similar compounds |
| Optical Rotation | [α]D20 = -12° to -18° (c = 1, H2O) | Specific for (R)-configuration |
| LogP | 0.8-1.2 (estimated) | Indicates moderate lipophilicity |
The dihydrochloride salt formation significantly impacts the compound's physicochemical properties, particularly enhancing aqueous solubility and altering its stability profile compared to the free base form.
Structural Comparison with Related Compounds
Understanding the structural relationships between (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride and similar compounds provides valuable insights into its potential applications and properties.
Comparison with Ethyl Analog
The compound bears structural similarity to Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride, differing only in the ester group (methyl versus ethyl). This structural difference results in:
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Slightly decreased lipophilicity for the methyl ester
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Potentially faster hydrolysis rate in biological systems
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Minor differences in binding pocket accommodation
Research indicates that compounds with this core structure exhibit significant biological activity, particularly as enzyme inhibitors, suggesting similar potential for (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride.
Comparison with Positional Isomers
When compared to Methyl (R)-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, two significant structural differences emerge:
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Position of the amino group (2-position versus 3-position)
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Position of the nitrogen in the pyridine ring (2-position versus 3-position)
These variations create distinct three-dimensional arrangements, significantly affecting:
The pyridin-2-yl configuration in our target compound creates a specific spatial arrangement that may be crucial for binding to certain biological targets compared to the pyridin-3-yl variant .
Synthesis Methods and Preparation
Several potential synthetic routes can be employed to prepare (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride with high stereochemical purity.
Stereoselective Synthesis Approaches
The preparation of the (R)-stereoisomer requires careful consideration of synthetic strategy:
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Chiral Pool Strategy: Starting from naturally occurring L-amino acids and conducting appropriate transformations.
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Asymmetric Catalysis: Using chiral catalysts to induce the desired stereochemistry.
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Resolution of Racemates: Separating enantiomers through formation of diastereomeric salts or enzymatic resolution.
General Synthetic Pathway
A typical synthetic route might involve:
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Protection of the amino group of an appropriate precursor
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Installation of the pyridin-2-yl group via cross-coupling reactions
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Methyl esterification of the carboxylic acid functionality
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Deprotection of the amino group
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Formation of the dihydrochloride salt using HCl in an appropriate solvent
The dihydrochloride salt is typically prepared by treating the free base with anhydrous HCl in an organic solvent, resulting in precipitation of the desired salt form.
Biological Activity and Mechanisms of Action
Based on studies of structurally related compounds, (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride likely possesses significant biological activity.
| Mechanism | Potential Activity | Structural Relevance |
|---|---|---|
| Thrombin Inhibition | Anticoagulant | Pyridine ring interacts with enzyme active site |
| Enzyme Substrate Mimicry | Competitive Inhibition | Amino acid-like structure |
| Receptor Binding | Neurotransmitter Modulation | Pyridine nitrogen as hydrogen bond acceptor |
| Metal Chelation | Metalloenzyme Inhibition | Bidentate ligand formation potential |
The compound's (R)-stereochemistry is likely critical for these activities, as biological systems typically exhibit high stereoselectivity in molecular recognition processes.
Structure-Activity Relationships
The pyridine ring plays a crucial role in the compound's bioactivity:
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The nitrogen at the 2-position can form key hydrogen bonds with target proteins
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The aromatic system enables π-π stacking interactions with aromatic residues
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The specific spatial arrangement created by the (R)-configuration optimizes binding geometry
These structural features collectively contribute to the compound's potential as a pharmacologically active agent, particularly in contexts requiring specific molecular recognition .
Analytical Characterization
Standard analytical techniques provide definitive characterization of (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride.
NMR Spectroscopy
Expected key signals in the 1H NMR spectrum (400 MHz, D2O) include:
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Methyl ester protons: singlet at δ 3.70-3.85 ppm
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α-Carbon proton: multiplet at δ 4.20-4.40 ppm
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Diastereotopic β-carbon protons: two doublet of doublets at δ 3.20-3.50 ppm
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Pyridine ring protons: complex pattern in the aromatic region (δ 7.30-8.60 ppm)
In 13C NMR (100 MHz, D2O), characteristic signals would include the carbonyl carbon (δ ~170 ppm), the methyl ester carbon (δ ~53 ppm), and the pyridine carbons (δ ~120-150 ppm).
Mass Spectrometry
Mass spectrometric analysis would typically show:
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Molecular ion peak corresponding to [M-2HCl+H]+ at m/z 181
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Fragment ions resulting from loss of the methyl ester (m/z 149)
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Fragments associated with cleavage of the bond between α and β carbons
Chromatographic Methods
High-performance liquid chromatography (HPLC) analysis using:
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C18 reversed-phase column
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Mobile phase consisting of acetonitrile/water with 0.1% formic acid
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UV detection at 254 nm and 280 nm
This would typically yield a single peak with >98% purity for the pure compound, with retention time dependent on specific chromatographic conditions.
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